2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C18H16BrN3O and its molecular weight is 370.25. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
The synthesis of imidazo[1,2-a]pyridines and related compounds has been a significant area of research due to their potential medicinal applications. For instance, Starrett et al. (1989) explored the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position as potential antiulcer agents. Despite not displaying significant antisecretory activity, several compounds demonstrated good cytoprotective properties in ethanol and HCl models, indicating their potential as antiulcer agents (Starrett et al., 1989). Similarly, Zhou et al. (2016) developed a copper-mediated aerobic oxidative synthesis method for 3-bromo-imidazo[1,2-a]pyridines, showcasing a versatile approach to synthesizing these compounds under mild conditions, which could have implications for their further functionalization and study in various biological contexts (Zhou et al., 2016).
Potential Antitumor and Antioxidant Agents
Research has also extended into evaluating the antitumor and antioxidant potential of imidazo[1,2-a]pyridine derivatives. For example, Hamama et al. (2013) synthesized new fused and binary 1,3,4‐Thiadiazoles, including imidazo[1,2-a]pyridine derivatives, and evaluated them as potential antitumor agents. This study reflects the ongoing interest in leveraging the structural versatility of imidazo[1,2-a]pyridines for developing novel therapeutics with antitumor properties (Hamama et al., 2013).
Advanced Synthesis Techniques
The development of advanced synthesis techniques for imidazo[1,2-a]pyridines and their derivatives is crucial for exploring their full potential in scientific research and therapeutic applications. Herath et al. (2010) reported the first continuous flow synthesis of imidazo[1,2-a]pyridine-2-carboxylic acids from 2-aminopyridines, representing a significant advancement in the synthesis of these compounds. This method allows for the efficient and scalable production of imidazo[1,2-a]pyridine derivatives, which could facilitate their further study and application in various biomedical fields (Herath et al., 2010).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been used in the development of new drugs and show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole-containing compounds are known to interact with various biological targets due to their broad range of chemical and biological properties . The compound’s interaction with its targets can lead to changes in cellular processes, which could result in the observed biological activities.
Biochemical Pathways
Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
Imidazole-containing compounds are generally known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Given the wide range of biological activities associated with imidazole-containing compounds, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Properties
IUPAC Name |
2-bromo-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3O/c19-16-6-2-1-5-15(16)18(23)22(13-8-9-13)12-14-11-20-17-7-3-4-10-21(14)17/h1-7,10-11,13H,8-9,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCRWTRMFKCQUCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CN=C3N2C=CC=C3)C(=O)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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